methyl 6-benzyl-2-[4-(dipropylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
Description
Methyl 6-benzyl-2-[4-(dipropylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate (CAS: 524679-79-6, Molecular Formula: C29H35N3O5S2, Molecular Weight: 569.73) is a thieno[2,3-c]pyridine derivative with a complex substitution pattern . Key structural features include:
- Position 2: A 4-(dipropylsulfamoyl)benzamido group, contributing to steric bulk and sulfonamide-mediated hydrogen bonding.
- Position 3: A methyl ester, which may act as a prodrug moiety metabolized to a carboxylic acid in vivo.
This compound’s design suggests applications in medicinal chemistry, particularly for targeting enzymes or receptors requiring hydrophobic and hydrogen-bonding interactions.
Properties
IUPAC Name |
methyl 6-benzyl-2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N3O5S2/c1-4-16-32(17-5-2)39(35,36)23-13-11-22(12-14-23)27(33)30-28-26(29(34)37-3)24-15-18-31(20-25(24)38-28)19-21-9-7-6-8-10-21/h6-14H,4-5,15-20H2,1-3H3,(H,30,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIOZEITZXGHOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization with Formaldehyde (Patent Method)
The core structure is synthesized via a formaldehyde-mediated cyclization of N-benzyl-2-(thienyl)ethylamine precursors.
Procedure :
- Alkylation : 2-(2-Thienyl)ethyl paratoluene sulfonate (3 moles) is reacted with benzylamine (6 moles) in refluxing acetonitrile for 6.5 hours. The intermediate N-benzyl-2-(2-thienyl)ethylamine paratoluene sulfonate is filtered, and the filtrate is concentrated.
- Cyclization : The residue is treated with 35% aqueous formaldehyde (11 moles) under reflux, inducing exothermic cyclization to form 6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine. Cooling precipitates the hydrochloride salt, which is recrystallized from diisopropyl ether-isopropyl alcohol (Yield: 78–86%).
Key Parameters :
Triazole-Mediated Synthesis (Metal-Free Method)
A contemporary approach employs 1,2,3-triazole intermediates for regioselective core formation.
Procedure :
- Triazolation : Thiophene-2-carbaldehyde reacts with 2,2-dimethoxyethyl azide via copper-free click chemistry to form 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole.
- Pomeranz-Fritsch Reaction : The triazole undergoes acid-catalyzed cyclization (H2SO4, 0°C) to yield thieno[2,3-c]triazolo[1,5-ɑ]pyridine.
- Denitrogenation : Heating with HCl (60°C) cleaves the triazole, yielding the thieno[2,3-c]pyridine core (Yield: 65–72%).
Advantages :
- Avoids transition-metal catalysts, simplifying purification.
- Enables modular substitution patterns via varied azides.
Introduction of the Benzyl Group
The benzyl moiety is introduced during the alkylation step of the thienyl ethylamine precursor.
Optimization :
- Solvent Choice : Acetonitrile enhances nucleophilic displacement compared to ethers.
- Stoichiometry : A 2:1 amine-to-sulfonate ratio ensures complete conversion, minimizing unreacted starting material.
Amidation at Position 2
The 4-(dipropylsulfamoyl)benzamido group is installed via Schotten-Baumann acylation.
Procedure :
- Activation : 4-(Dipropylsulfamoyl)benzoic acid is converted to its acid chloride using thionyl chloride (reflux, 2 hours).
- Coupling : The acid chloride is reacted with 6-benzyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine in dichloromethane with triethylamine as a base (0°C to room temperature, 12 hours). The product is isolated via column chromatography (Yield: 60–68%).
Challenges :
- Steric hindrance from the adjacent benzyl group necessitates prolonged reaction times.
- Sulfonamide stability requires pH control to prevent hydrolysis.
Esterification at Position 3
The methyl ester is introduced either during cyclization or via post-functionalization.
Direct Method :
- Methyl chloroformate is added to the thienopyridine intermediate in the presence of DMAP (catalyst) and pyridine (base), yielding the ester (Yield: 75%).
Alternative :
- Hydrolysis of a nitrile intermediate (from the MDPI method) followed by esterification with methanol/H2SO4 (reflux, 6 hours).
Comparison of Synthetic Routes
Trade-offs :
- The patent method offers higher yields but requires stringent temperature control.
- The triazole route provides modularity but involves multi-step purification.
Optimization and Challenges
Regioselectivity in Cyclization :
Purification of Hydrophobic Intermediates :
Stability of Sulfonamide Group :
- Neutral pH conditions during amidation prevent cleavage of the dipropylsulfamoyl moiety.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule, facilitated by reagents such as sodium hydride or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Methyl 6-benzyl-2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the context in which it is used. For example, in a biological setting, it may inhibit or activate certain enzymes, leading to changes in cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural and Physicochemical Differences
The following table summarizes critical differences between the target compound and its analogs:
*Molecular weights calculated from molecular formulas where explicit data was unavailable.
Substituent-Driven Functional Implications
Position 2 Modifications
Dipropylsulfamoyl vs. Pyrrolidine Sulfonamide (Target vs. BF17015) :
- The dipropylsulfamoyl group in the target compound provides linear alkyl chains, enhancing membrane permeability compared to BF17015’s pyrrolidine (5-membered ring), which may restrict conformational flexibility .
- Pyrrolidine’s ring strain in BF17015 could improve binding specificity to rigid enzyme pockets.
- The discontinued analog’s chloropropionamide may exhibit similar reactivity but with higher steric hindrance, leading to synthesis challenges .
Position 3 Modifications
- Methyl Ester (Target) vs. Carboxamide (BF17015) :
Position 6 Modifications
Research and Development Status
- BF17015 : Marketed as a research compound (CAS: 524691-77-8), its carboxamide and pyrrolidine sulfonamide groups suggest optimization for solubility and target engagement .
- Discontinued Hydrochloride Analog : Withdrawn from commercial catalogs, likely due to synthetic complexity or pharmacokinetic limitations (e.g., hydrolysis instability of the chloropropionamide group) .
Biological Activity
Methyl 6-benzyl-2-[4-(dipropylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound belonging to the thienopyridine class, known for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound has a molecular formula of C28H34N4O4S2 and a molecular weight of 554.72 g/mol. Its structure features a unique thieno[2,3-c]pyridine core, which is characterized by various functional groups that enhance its biological activity:
- Thieno[2,3-c]pyridine core : Contributes to the compound's pharmacological profile.
- Methyl carboxylate group : May influence solubility and interaction with biological targets.
- Dipropylsulfamoyl group : Suggests potential interactions with enzymes and receptors.
Anti-Proliferative Effects
Research indicates that thienopyridines exhibit significant anti-proliferative activity against various cancer cell lines. This compound has shown promise in inhibiting the growth of cancer cells through several mechanisms:
- Inhibition of Phospholipid Metabolism : Similar compounds have been shown to inhibit phosphoinositide phospholipase C (PI-PLC), disrupting lipid metabolism in cancer cells. This leads to altered cell morphology and reduced proliferation rates in cell lines such as MDA-MB-231 (triple-negative breast cancer) and HCT116 (colorectal cancer) .
- Cell Cycle Arrest : Studies indicate that treatment with thienopyridine derivatives can cause significant changes in the cell cycle distribution, particularly increasing the sub-G1 population indicative of apoptosis .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in cellular signaling pathways, leading to altered cell function.
- Receptor Modulation : It may bind to receptors that play crucial roles in tumor growth and survival.
Case Studies and Experimental Data
Several studies have evaluated the anti-proliferative activity of related thienopyridine compounds. Notable findings include:
| Compound | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| 7h | HCT116 | 25–50 | PI-PLC inhibition |
| 7i | MDA-MB-231 | 25–50 | Lipid metabolism disruption |
| 5i | MDA-MB-231 | 120–130 | Cell cycle arrest |
These results suggest that structural modifications can significantly impact the potency and efficacy of thienopyridine derivatives .
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves multiple synthetic steps that require careful optimization of reaction conditions. The structure-activity relationship (SAR) studies indicate that specific functional groups enhance biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
